molecular formula C18H26N2O2 B4005041 1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]imidazole

1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]imidazole

Cat. No.: B4005041
M. Wt: 302.4 g/mol
InChI Key: UFNDFRYXRSZTOP-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]imidazole is a synthetic organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and an ethoxyethyl chain attached to the imidazole ring

Scientific Research Applications

1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]imidazole has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involving imidazole moieties.

    Materials Science: It can be utilized in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound can serve as a probe or ligand in biological assays to study enzyme activity, protein interactions, and cellular processes.

    Industrial Applications: It can be employed in the formulation of specialty chemicals, such as surfactants, catalysts, and stabilizers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]imidazole typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-tert-butyl-5-methylphenol with an appropriate ethylene oxide derivative to form the phenoxy intermediate.

    Ethoxyethyl Chain Introduction: The phenoxy intermediate is then reacted with ethylene glycol or a similar reagent to introduce the ethoxyethyl chain.

    Imidazole Ring Formation: The final step involves the cyclization of the intermediate with an imidazole precursor under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. The tert-butyl and methyl groups may contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]pyrrolidine
  • 1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]piperidine

Comparison: Compared to similar compounds, 1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]imidazole is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. The imidazole ring can participate in a wider range of chemical reactions and interactions compared to pyrrolidine or piperidine rings. Additionally, the electronic properties of the imidazole ring can influence the compound’s reactivity and binding affinity in biological systems.

Properties

IUPAC Name

1-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-15-5-6-16(18(2,3)4)17(13-15)22-12-11-21-10-9-20-8-7-19-14-20/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNDFRYXRSZTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCCOCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.